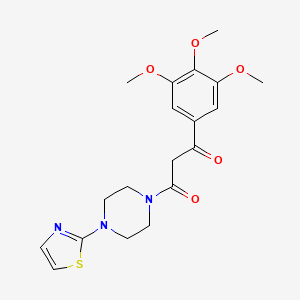
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Addition of the Trimethoxybenzoyl Group: This step involves acylation reactions, where the trimethoxybenzoyl group is attached to the piperazine ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anthelmintic or psychoactive agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, leading to changes in neurotransmitter levels.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Other piperazine derivatives with similar structures and functions.
Thiazole Compounds: Compounds containing the thiazole ring, which might have similar biological activities.
Trimethoxybenzoyl Compounds: Compounds with the trimethoxybenzoyl group, which might share similar chemical properties.
Uniqueness
Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties
Propriétés
Numéro CAS |
23776-36-5 |
|---|---|
Formule moléculaire |
C19H23N3O5S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H23N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)14(23)12-17(24)21-5-7-22(8-6-21)19-20-4-9-28-19/h4,9-11H,5-8,12H2,1-3H3 |
Clé InChI |
OHPFLPZKMKUDAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


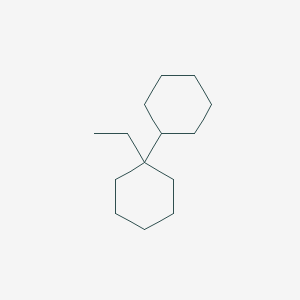
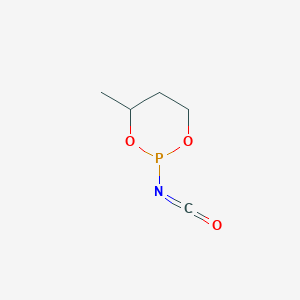

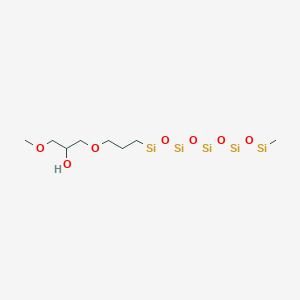
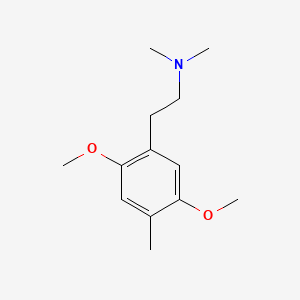
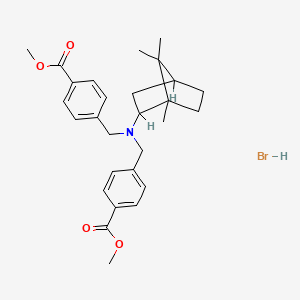
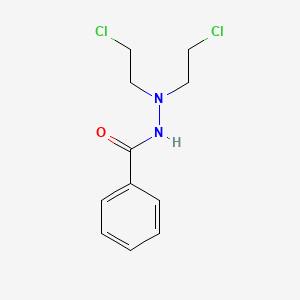

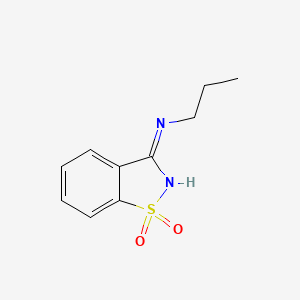
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)

![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

